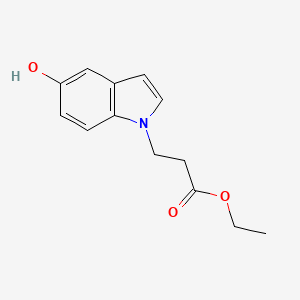
3,11-Dimethylnonacos-11-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dimethylnonacos-11-EN-2-one is an organic compound with the molecular formula C₃₁H₆₂O It is a ketone that features a long carbon chain with methyl groups at the 3rd and 11th positions and a double bond at the 11th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dimethylnonacos-11-EN-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain alkanes or alkenes.
Functional Group Introduction: The introduction of the ketone functional group is achieved through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Methylation: The methyl groups are introduced at the 3rd and 11th positions using methylating agents like methyl iodide in the presence of a strong base such as sodium hydride.
Formation of Double Bond: The double bond at the 11th position is introduced through dehydrohalogenation reactions, where a halogenated precursor is treated with a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,11-Dimethylnonacos-11-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the double bond, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted alkenes.
Aplicaciones Científicas De Investigación
3,11-Dimethylnonacos-11-EN-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,11-Dimethylnonacos-11-EN-2-one involves its interaction with molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecules. The double bond and methyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3,11-Dimethylnonacosane: Similar structure but lacks the ketone group and double bond.
3,11-Dimethylnonacosan-2-one: Similar structure but lacks the double bond at the 11th position.
Uniqueness
3,11-Dimethylnonacos-11-EN-2-one is unique due to the presence of both the ketone group and the double bond, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Propiedades
Número CAS |
143328-85-2 |
|---|---|
Fórmula molecular |
C31H60O |
Peso molecular |
448.8 g/mol |
Nombre IUPAC |
3,11-dimethylnonacos-11-en-2-one |
InChI |
InChI=1S/C31H60O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-29(2)27-24-21-19-22-25-28-30(3)31(4)32/h26,30H,5-25,27-28H2,1-4H3 |
Clave InChI |
OXGPXLLTHBYBPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC=C(C)CCCCCCCC(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
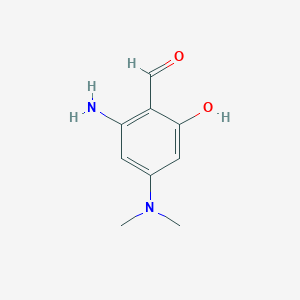
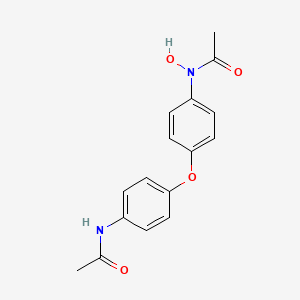
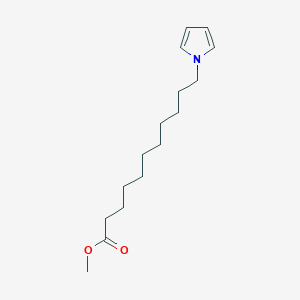

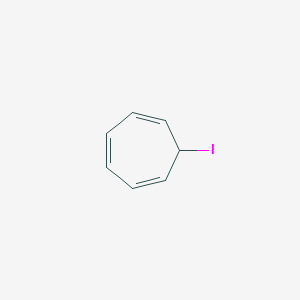
![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)
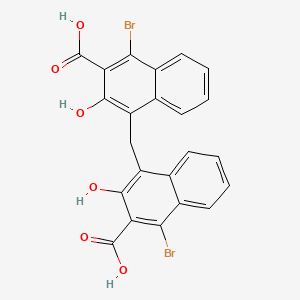
![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)

![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)

![4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol](/img/structure/B12550283.png)
